molecular formula C16H18ClN3O2 B5663817 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine

7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No. B5663817
M. Wt: 319.78 g/mol
InChI Key: QEWWOSBWEJEKAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound that belongs to the class of benzoxazepines. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine is not fully understood. However, it is believed to act as a partial agonist at the dopamine D3 receptor, which modulates the release of dopamine in the brain. This may have implications for the treatment of neurological disorders, particularly those associated with dopamine dysregulation.
Biochemical and Physiological Effects
Studies have shown that 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine has a range of biochemical and physiological effects. It has been shown to increase dopamine release in the prefrontal cortex, which is involved in cognitive processes such as working memory and attention. It has also been shown to decrease dopamine release in the nucleus accumbens, which is involved in reward and motivation. These effects may have implications for the treatment of neurological disorders, particularly those associated with cognitive dysfunction and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine for lab experiments is its high affinity for the dopamine D3 receptor. This makes it a useful tool for investigating the role of this receptor in neurological disorders. However, one of the limitations of this compound is its relatively low selectivity for the dopamine D3 receptor, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine. One area of interest is the potential therapeutic applications of this compound for neurological disorders, particularly those associated with dopamine dysregulation. Another area of interest is the development of more selective compounds that target the dopamine D3 receptor, which may have fewer off-target effects and greater therapeutic potential. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on dopamine release in different regions of the brain.

Synthesis Methods

The synthesis of 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine involves a multi-step process. The first step involves the condensation of 4-chloro-2-nitrophenol with 2-aminobutanoic acid to form 7-chloro-4-(2-aminobutanoyl)-2-nitrophenol. This is followed by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst. The resulting compound is then reacted with pyrazole-1-carboxylic acid to form 7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2-amino-3,4-dihydroquinolin-2-one. Finally, the benzoxazepine ring is formed by cyclization using trifluoroacetic acid as a catalyst.

Scientific Research Applications

7-chloro-4-[2-(1H-pyrazol-1-yl)butanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the dopamine D3 receptor, which is implicated in a range of neurological disorders, including Parkinson's disease, schizophrenia, and addiction. As such, it has been investigated as a potential therapeutic agent for these conditions.

properties

IUPAC Name

1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-2-pyrazol-1-ylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-2-14(20-7-3-6-18-20)16(21)19-8-9-22-15-5-4-13(17)10-12(15)11-19/h3-7,10,14H,2,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWWOSBWEJEKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCOC2=C(C1)C=C(C=C2)Cl)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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